molecular formula C12H23NO4 B14385462 2-(2-Methoxyethoxy)ethyl cyclohexylcarbamate CAS No. 88428-88-0

2-(2-Methoxyethoxy)ethyl cyclohexylcarbamate

Cat. No.: B14385462
CAS No.: 88428-88-0
M. Wt: 245.32 g/mol
InChI Key: UXPKIBJHAZZQCX-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)ethyl cyclohexylcarbamate is a chemical compound with a unique structure that combines a cyclohexylcarbamate group with a 2-(2-methoxyethoxy)ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)ethyl cyclohexylcarbamate typically involves the reaction of cyclohexyl isocyanate with 2-(2-methoxyethoxy)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)ethyl cyclohexylcarbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.

Scientific Research Applications

2-(2-Methoxyethoxy)ethyl cyclohexylcarbamate has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It may be used in studies involving enzyme inhibition or as a model compound for studying carbamate interactions.

    Industry: It can be used in the production of specialty chemicals or as a stabilizer in certain formulations.

Mechanism of Action

The mechanism by which 2-(2-Methoxyethoxy)ethyl cyclohexylcarbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include enzyme inhibition or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyethoxy)ethyl acetate
  • Diglyme (bis(2-methoxyethyl) ether)

Comparison

Compared to similar compounds, 2-(2-Methoxyethoxy)ethyl cyclohexylcarbamate is unique due to its combination of a cyclohexylcarbamate group with a 2-(2-methoxyethoxy)ethyl moiety. This unique structure imparts specific chemical and physical properties that may be advantageous in certain applications, such as increased stability or specific reactivity.

Properties

CAS No.

88428-88-0

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

2-(2-methoxyethoxy)ethyl N-cyclohexylcarbamate

InChI

InChI=1S/C12H23NO4/c1-15-7-8-16-9-10-17-12(14)13-11-5-3-2-4-6-11/h11H,2-10H2,1H3,(H,13,14)

InChI Key

UXPKIBJHAZZQCX-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOC(=O)NC1CCCCC1

Origin of Product

United States

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